molecular formula C12H15Cl2NO B13883372 N-(2,5-dichloropentyl)benzamide CAS No. 67304-97-6

N-(2,5-dichloropentyl)benzamide

Cat. No.: B13883372
CAS No.: 67304-97-6
M. Wt: 260.16 g/mol
InChI Key: CSHPDPKVHUELLE-UHFFFAOYSA-N
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Description

N-(2,5-Dichloropentyl)benzamide is a benzamide derivative characterized by a pentyl chain substituted with chlorine atoms at the 2- and 5-positions, linked to a benzamide backbone. This compound serves as a structural template for derivatives with applications in pharmaceuticals, agrochemicals, and material science. Its synthesis typically involves the reaction of 2,5-dichloropentylamine with substituted benzoic acid derivatives under controlled conditions, as described in industrial patents .

Properties

CAS No.

67304-97-6

Molecular Formula

C12H15Cl2NO

Molecular Weight

260.16 g/mol

IUPAC Name

N-(2,5-dichloropentyl)benzamide

InChI

InChI=1S/C12H15Cl2NO/c13-8-4-7-11(14)9-15-12(16)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,15,16)

InChI Key

CSHPDPKVHUELLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(CCCCl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichloropentyl)benzamide typically involves the reaction of 2,5-dichloropentylamine with benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dichloropentyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the pentyl chain can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The amide group can be reduced to form amines or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxide ions, or amines. The reactions are typically carried out in polar solvents like water or alcohols.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used. The reactions are usually performed in acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reactions are typically carried out in anhydrous solvents like ether or tetrahydrofuran.

Major Products Formed

    Substitution Reactions: Products include substituted benzamides with various functional groups replacing the chlorine atoms.

    Oxidation Reactions: Products include carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Products include amines or other reduced derivatives.

Scientific Research Applications

N-(2,5-dichloropentyl)benzamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,5-dichloropentyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, inhibiting their activity or altering their function. This can lead to various biological effects, such as inhibition of cell growth or induction of cell death. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-Amino-N-(2,5-dichloropentyl)-5-(ethylsulfonyl)-2-methoxybenzamide (CAS 71676-04-5)

  • Key Features: Incorporates amino, ethylsulfonyl, and methoxy groups on the benzamide ring.
  • Molecular Weight : 397.3 g/mol (vs. ~300–320 g/mol for simpler analogs).

4-[Cyclopentyl(methyl)sulfamoyl]-N-(2,5-dichlorophenyl)benzamide

  • Key Features : Replaces the dichloropentyl chain with a dichlorophenyl group and adds a cyclopentyl-sulfamoyl moiety.
  • Uniqueness : The sulfamoyl group may enhance hydrogen-bonding capacity, improving target specificity compared to alkyl-substituted analogs .

N-(2,5-Diethoxyphenyl)benzamide (CAS 92-22-8)

  • Key Features : Ethoxy groups replace chlorine atoms, reducing electronegativity.
  • Impact : Increased solubility in polar solvents but reduced stability under acidic conditions compared to chlorinated analogs .

Alkyl Chain Modifications

N-(2,5-Dichloropentyl)-2-methoxy-4,5-azimido benzamide

  • Synthesis : Derived via acetylation and azimidation of the benzamide ring, enhancing steric bulk.
  • Applications : Used in pharmaceutical intermediates; the azimido group may confer resistance to enzymatic degradation .

Functional Group Influence on Reactivity and Activity

Compound Name Substituents Molecular Weight (g/mol) Key Properties
N-(2,5-Dichloropentyl)benzamide Cl at 2,5-positions on pentyl chain ~315–330* High lipophilicity; moderate metabolic stability
N-(2,5-Diethoxyphenyl)benzamide Ethoxy at 2,5-positions on phenyl 285.3 Enhanced solubility; lower thermal stability
4-Bromo-N-(2,5-dimethoxyphenyl)benzamide Br at 4-position; methoxy at 2,5-positions 350.2 Higher halogen reactivity; potential FGFR1 inhibition

*Estimated based on structural analogs.

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